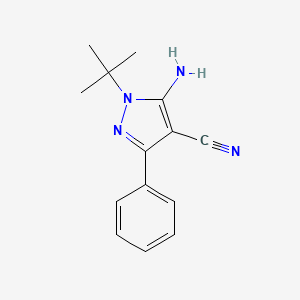
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- is a complex organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a tert-butyl group, and a phenyl group
Preparation Methods
The synthesis of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The amino group, tert-butyl group, and phenyl group are introduced through various substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the tert-butyl group can be added using tert-butyl halides under basic conditions.
Final Cyclization and Purification: The final step involves cyclization to form the desired pyrazole-4-carbonitrile structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions. Common reagents include halides, acids, and bases.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits biological activities that make it a candidate for developing new therapeutic agents.
Material Science: Its unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carbonitrile, 5-amino-3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-: This compound has a similar structure but with a chlorophenyl group instead of a phenyl group, which may alter its chemical properties and biological activity.
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-(4-fluorophenyl)-: The presence of a fluorophenyl group introduces different electronic effects, potentially affecting its reactivity and interactions with biological targets.
The uniqueness of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
180903-09-7 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-amino-1-tert-butyl-3-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-14(2,3)18-13(16)11(9-15)12(17-18)10-7-5-4-6-8-10/h4-8H,16H2,1-3H3 |
InChI Key |
GKWLZKXCCKYMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)C2=CC=CC=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
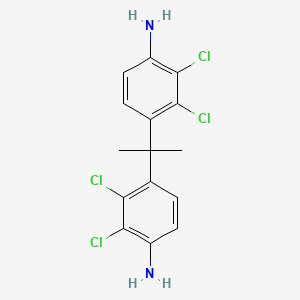
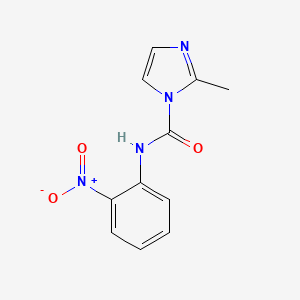
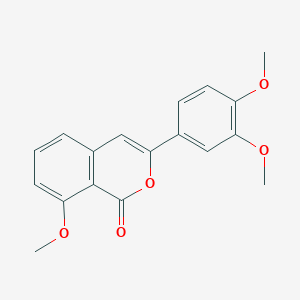
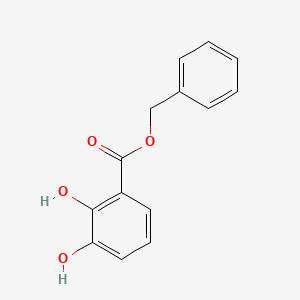
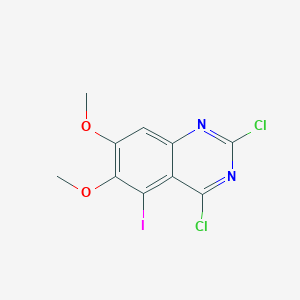
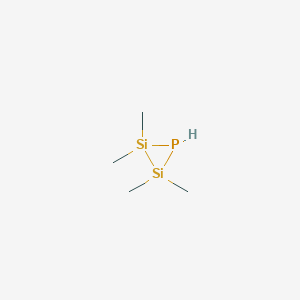
![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
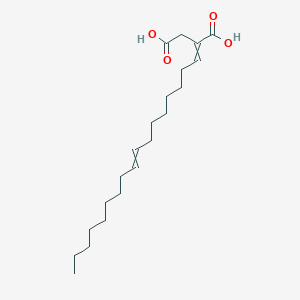
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
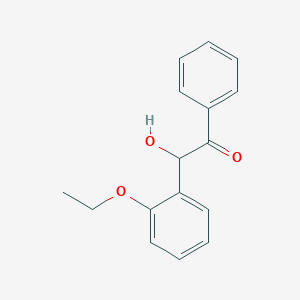
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
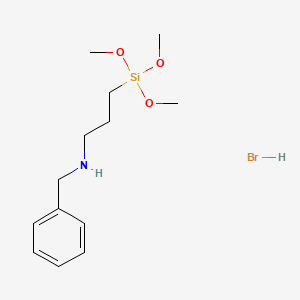
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
